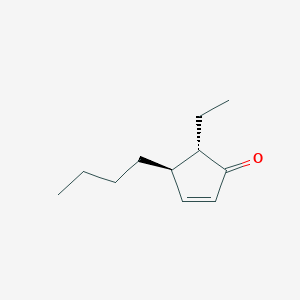
(4R,5S)-4-butyl-5-ethylcyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5S)-4-butyl-5-ethylcyclopent-2-en-1-one is an organic compound with a unique structure characterized by a cyclopentene ring substituted with butyl and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-4-butyl-5-ethylcyclopent-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentadiene, butyl bromide, and ethyl bromide.
Grignard Reaction: The butyl and ethyl groups are introduced via Grignard reactions. Cyclopentadiene is first reacted with butyl magnesium bromide to form the butyl-substituted cyclopentene.
Alkylation: The resulting intermediate is then alkylated with ethyl bromide under basic conditions to introduce the ethyl group.
Oxidation: The final step involves the oxidation of the cyclopentene ring to form the ketone group, resulting in this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4R,5S)-4-butyl-5-ethylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions at the butyl or ethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
(4R,5S)-4-butyl-5-ethylcyclopent-2-en-1-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (4R,5S)-4-butyl-5-ethylcyclopent-2-en-1-one involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(4R,5S)-4,5-diethyloctane: Similar in structure but lacks the cyclopentene ring.
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone: Contains a different ring structure and functional groups.
Uniqueness
(4R,5S)-4-butyl-5-ethylcyclopent-2-en-1-one is unique due to its specific substitution pattern on the cyclopentene ring, which imparts distinct chemical and physical properties compared to other similar compounds.
Properties
CAS No. |
72488-00-7 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
(4R,5S)-4-butyl-5-ethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C11H18O/c1-3-5-6-9-7-8-11(12)10(9)4-2/h7-10H,3-6H2,1-2H3/t9-,10+/m1/s1 |
InChI Key |
IKIHXFASGIHFRI-ZJUUUORDSA-N |
Isomeric SMILES |
CCCC[C@@H]1C=CC(=O)[C@H]1CC |
Canonical SMILES |
CCCCC1C=CC(=O)C1CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


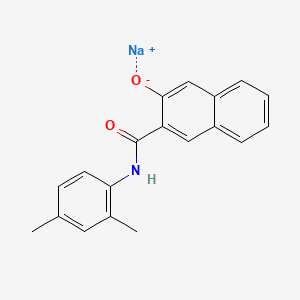
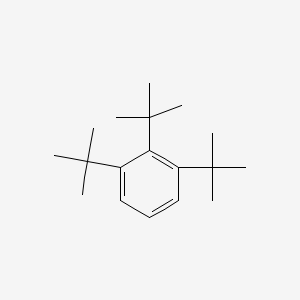
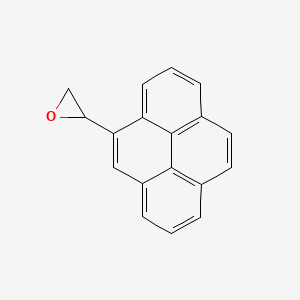
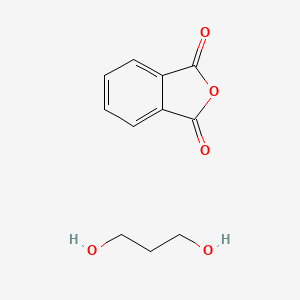
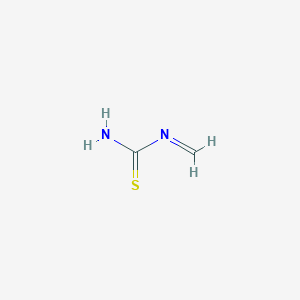
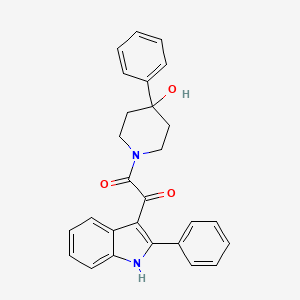
![Dimethyl 5,6-bis(methylcarbamoyloxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B14458718.png)




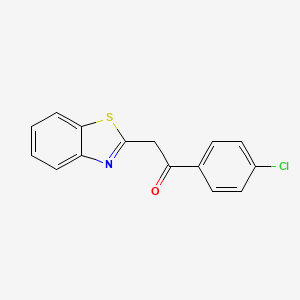
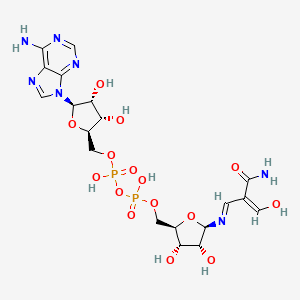
![N-[3-(1H-indol-3-yl)propyl]-3-nitrobenzamide](/img/structure/B14458769.png)
